molecular formula C18H18Cl2N2O3 B6539726 3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1060253-17-9

3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Cat. No.: B6539726
CAS No.: 1060253-17-9
M. Wt: 381.2 g/mol
InChI Key: KKZGDJZBHQITNS-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of dichloro-substituted benzene rings and a carbamoyl functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 3,4-dichlorobenzene to form 3,4-dichloronitrobenzene.

    Reduction: The reduction of 3,4-dichloronitrobenzene to 3,4-dichloroaniline.

    Acylation: The acylation of 3,4-dichloroaniline with 4-{[(2-methoxyethyl)carbamoyl]methyl}benzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloroaniline: A precursor in the synthesis of the target compound.

    4-{[(2-methoxyethyl)carbamoyl]methyl}benzoyl chloride: Another precursor used in the synthesis.

    3,4-dichlorobenzamide: A structurally related compound with similar chemical properties.

Uniqueness

3,4-dichloro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-dichloro-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-25-9-8-21-17(23)10-12-2-5-14(6-3-12)22-18(24)13-4-7-15(19)16(20)11-13/h2-7,11H,8-10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZGDJZBHQITNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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